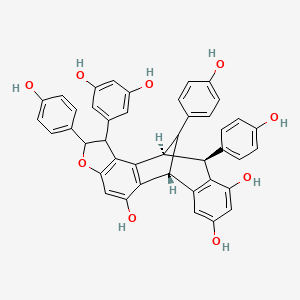

Ampelopsin G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H32O9 |

|---|---|

Molecular Weight |

680.7 g/mol |

IUPAC Name |

(1S,11R,18S)-4-(3,5-dihydroxyphenyl)-5,18,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[9.7.1.02,10.03,7.012,17]nonadeca-2(10),3(7),8,12(17),13,15-hexaene-9,14,16-triol |

InChI |

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-36-29(16-28(48)17-30(36)49)37-34(20-3-9-24(44)10-4-20)40(33)41-38(37)31(50)18-32-39(41)35(22-13-26(46)15-27(47)14-22)42(51-32)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H/t33-,34?,35?,37-,40+,42?/m0/s1 |

InChI Key |

ZLVIMYAFYHEPGC-DYRVZLDDSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@@H]3C([C@H](C4=C2C(=CC(=C4)O)O)C5=C3C6=C(C=C5O)OC(C6C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C3C(C4=C(C2C5=C3C6=C(C=C5O)OC(C6C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)C=C(C=C4O)O)C9=CC=C(C=C9)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling Ampelopsin G: A Technical Guide to Its Isolation from Ampelopsis brevipedunculata

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the isolation of Ampelopsin G from Ampelopsis brevipedunculata has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This document outlines the methodologies for extraction and purification, presents quantitative data, and illustrates the compound's interaction with cellular signaling pathways.

Ampelopsis brevipedunculata, commonly known as porcelain berry, is a plant that has been a source of various bioactive compounds. Among these, the family of ampelopsins has garnered significant interest for their potential therapeutic properties. This guide focuses specifically on this compound, providing an in-depth look at the scientific processes required to isolate this promising molecule.

Experimental Protocols: A Step-by-Step Approach to Isolation

The isolation of this compound is a multi-step process that begins with the collection and preparation of the plant material and culminates in the purification of the target compound. The following protocols are a synthesis of established methods for the extraction of similar compounds from Ampelopsis species.

Extraction of Crude this compound

The initial step involves the extraction of a crude mixture containing this compound from the dried and pulverized vines of Ampelopsis brevipedunculata.

Methodology: An ethanolic extraction method is employed to separate a broad range of compounds from the plant matrix.

-

Plant Material: 9 kg of dried and pulverized vines of Ampelopsis brevipedunculata.

-

Solvent: 95% Ethanol (B145695) (EtOH).

-

Procedure:

-

The pulverized plant material is extracted with 95% EtOH at room temperature.

-

The resulting extract is combined and evaporated under vacuum to yield a crude ethanol extract.

-

The ethanol extract is then suspended in water and partitioned with ethyl acetate (B1210297) (EtOAc) to separate compounds based on their polarity.

-

Chromatographic Separation and Purification

Following extraction, a series of chromatographic techniques are utilized to isolate and purify this compound from the complex mixture.

Methodology: Column chromatography is a key technique for separating individual compounds from the crude extract.

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase: A stepwise gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH).

-

Procedure:

-

The EtOAc-soluble fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of CHCl₃ and MeOH, starting from 100% CHCl₃ and gradually increasing the proportion of MeOH.

-

Fractions are collected and monitored by analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Fractions rich in this compound are combined and may undergo further purification steps, such as preparative HPLC, to achieve high purity.

-

Quantitative Data Summary

The efficiency of the isolation process is determined by the yield and purity of the final product. The following table summarizes typical quantitative data obtained during the isolation of compounds from Ampelopsis brevipedunculata.

| Parameter | Value | Reference |

| Starting Plant Material (Dried Vines) | 9 kg | [1] |

| Ethanol Extract Yield | 337.8 g | [1] |

| Ethyl Acetate Soluble Fraction | 130.1 g | [1] |

Note: Specific yield and purity for this compound are dependent on the precise chromatographic conditions and the concentration of the compound in the plant material.

Signaling Pathways and Biological Activity

While the specific signaling pathways of this compound are a subject of ongoing research, the broader class of ampelopsins, particularly Ampelopsin (Dihydromyricetin), has been shown to modulate various cellular signaling cascades.[2][3] These compounds are known to influence pathways involved in apoptosis, cell proliferation, and inflammation.

Key Signaling Pathways Modulated by Ampelopsin (Dihydromyricetin):

-

TRAIL-Mediated Apoptosis: Ampelopsin can induce apoptosis in cancer cells by upregulating the TRAIL/TRAIL-R pathway.

-

mTOR Signaling: It has been shown to suppress the AKT-mTOR pathway, which is crucial for cell growth and proliferation.

-

Growth Factor Receptor Signaling: Ampelopsin can modulate signaling mediated by growth factor receptors such as VEGFR2 and PDGFRβ.

The study of this compound's specific interactions with these and other pathways is a promising area for future research in drug discovery and development.

Visualizing the Process: Experimental Workflow

To provide a clear overview of the isolation process, the following diagram illustrates the experimental workflow from plant material to purified compound.

Caption: Experimental workflow for the isolation of this compound.

Visualizing Biological Interactions: A Potential Signaling Pathway

The following diagram illustrates a potential signaling pathway that may be modulated by this compound, based on the known activities of related compounds.

Caption: Potential signaling pathways modulated by this compound.

This technical guide provides a foundational understanding for the isolation and study of this compound. Further research is necessary to fully elucidate its chemical properties and biological activities, which will be crucial for harnessing its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. View of Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled [cellmolbiol.org]

- 3. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled | Cellular and Molecular Biology [cellmolbiol.org]

Mass Spectrometry Analysis of Ampelopsin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin G, a resveratrol (B1683913) trimer, is a member of the stilbenoid family of compounds, which are recognized for their diverse biological activities. As a complex oligomer of resveratrol, this compound presents a significant analytical challenge requiring sophisticated techniques for its characterization and quantification. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as an indispensable tool for the structural elucidation and quantitative analysis of such complex natural products.[1][2][3][4]

This technical guide provides an in-depth overview of the mass spectrometry analysis of this compound. It is important to note a common point of confusion in scientific literature: the name "Ampelopsin" is frequently used to refer to dihydromyricetin (B1665482), a flavonoid. This guide focuses specifically on the resveratrol trimer, this compound. While detailed mass spectrometric data for this compound is not extensively available in the public domain, this guide furnishes a comprehensive framework based on the analysis of related resveratrol oligomers.

Quantitative Data Summary

Due to the limited availability of specific quantitative mass spectrometry data for this compound in the reviewed literature, the following table provides representative data for resveratrol, the monomeric unit of this compound, to illustrate the type of data generated in an LC-MS/MS experiment. This data is crucial for method development for related oligomers.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| trans-Resveratrol | 227.07 | 185.0, 143.0 | Negative | [5] |

| trans-Resveratrol-3-O-glucuronide | 403.08 | 227.07 | Negative | [6] |

| trans-Resveratrol-3-sulfate | 307.03 | 227.07 | Negative | [6] |

Experimental Protocols

A robust and validated LC-MS/MS method is essential for the accurate quantification of this compound in complex matrices such as biological fluids or plant extracts. The following protocol is a generalized methodology for the analysis of resveratrol and its derivatives, which can be adapted and optimized for this compound.[5][6]

Sample Preparation

Biological samples require extraction to isolate the analyte and remove interfering substances.

-

Plasma/Serum:

-

To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

-

-

Plant Material:

-

Homogenize 1 g of dried and powdered plant material with 10 mL of 80% methanol.

-

Sonicate the mixture for 30 minutes.

-

Centrifuge at 5,000 rpm for 15 minutes.

-

Collect the supernatant and repeat the extraction process twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Dissolve the residue in a suitable solvent and filter through a 0.22 µm syringe filter before injection.

-

Liquid Chromatography

-

Column: A C18 reversed-phase column is commonly used for the separation of stilbenoids (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start with a low percentage of solvent B, gradually increasing to elute more hydrophobic compounds. An example gradient is as follows:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry

-

Ion Source: Electrospray Ionization (ESI) is typically used. Both positive and negative ion modes should be evaluated, though negative mode is often more sensitive for phenolic compounds like resveratrol and its oligomers.[5][6]

-

Ionization Mode: Negative Ion Mode

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

Key Parameters (to be optimized for this compound):

-

Capillary Voltage: ~3.5 kV

-

Source Temperature: ~150°C

-

Desolvation Temperature: ~400°C

-

Cone Gas Flow: ~50 L/hr

-

Desolvation Gas Flow: ~800 L/hr

-

Collision Gas: Argon

-

Collision Energy: This needs to be optimized for each specific precursor-to-product ion transition to achieve the most stable and intense signal.

-

Visualizations

Fragmentation Pathway

While a specific, experimentally validated fragmentation pathway for this compound is not available in the searched literature, a logical workflow for its analysis can be depicted. The structural elucidation of resveratrol oligomers generally involves a combination of mass spectrometry and other spectroscopic techniques.[2][3]

Signaling Pathways

As previously mentioned, the name "Ampelopsin" is often used for the flavonoid dihydromyricetin. Research on this compound has identified several signaling pathways it modulates, particularly in the context of cancer.[7][8][9] It is crucial to underscore that the following diagram represents the activity of dihydromyricetin and may not be representative of this compound's biological functions.

Conclusion

The mass spectrometry analysis of this compound, a complex resveratrol trimer, requires a methodical approach, from sample preparation to data interpretation. While specific fragmentation data for this compound remains to be fully elucidated in accessible literature, the protocols and workflows established for resveratrol and other oligomers provide a solid foundation for researchers in this field. The clear distinction between this compound and the flavonoid dihydromyricetin is critical for accurate biological and analytical studies. Future research focusing on the high-resolution mass spectrometry and tandem mass spectrometry of purified this compound will be invaluable in building a comprehensive library of its spectral data and understanding its fragmentation behavior, which will, in turn, facilitate its identification and quantification in various matrices and further unlock its therapeutic potential.

References

- 1. View of Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled [cellmolbiol.org]

- 2. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled | Cellular and Molecular Biology [cellmolbiol.org]

- 8. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ampelopsin G: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin G is a novel oligostilbene first isolated from the roots of Ampelopsin brevipedunculata var. hancei. It is structurally distinct from the more commonly known flavanonol, Ampelopsin (also known as dihydromyricetin). This compound possesses a unique and complex dibenzobicyclo[3.2.1]octadiene system, which sets it apart from other stilbenoids. This technical guide provides a comprehensive overview of the currently available data on the physical and chemical properties of this compound, alongside a summary of its known biological activities and the general experimental protocols relevant to its study.

Physical and Chemical Properties

The characterization of this compound is an ongoing area of research. The following tables summarize the key physicochemical properties that have been identified to date.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Chemical Class | Oligostilbene | |

| Molecular Formula | C₄₂H₃₂O₉ | |

| Molecular Weight | 680.7 g/mol | |

| CAS Number | 151487-09-1 | |

| Appearance | Powder |

| Solubility Profile | |

| Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Note: Quantitative solubility data and other physical properties such as melting point and pKa are not yet fully documented in publicly available literature.

Spectral Data

The structural elucidation of this compound was based on spectroscopic evidence. While the complete, detailed spectral data from the primary literature is not widely available, this section outlines the types of analyses used.

| Spectroscopic Data | |

| ¹H-NMR | Data not currently available in public domain. |

| ¹³C-NMR | Data not currently available in public domain. |

| UV-Vis | Data not currently available in public domain. |

Biological Activity and Signaling Pathways

Preliminary research suggests that oligostilbenes from Ampelopsis brevipedunculata possess anti-inflammatory and neuroprotective properties. However, specific studies detailing the biological activities and the signaling pathways modulated by this compound are limited. The following diagram illustrates a general inflammatory signaling pathway that is often investigated when assessing the anti-inflammatory potential of natural compounds.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are found within specialized chemical literature. Below are generalized protocols for key experiments typically used to assess the physicochemical and biological properties of a novel compound.

Workflow for Isolation and Purification

The following diagram outlines a general workflow for the extraction and isolation of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of the isolated compound.

Methodology:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H-NMR Spectroscopy: Acquire the proton NMR spectrum to identify the types and connectivity of hydrogen atoms in the molecule.

-

¹³C-NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to determine the number and types of carbon atoms.

-

2D-NMR Spectroscopy (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish correlations between protons and carbons, which helps in assembling the molecular structure.

-

Data Analysis: Integrate peak areas, determine chemical shifts (ppm), and analyze coupling constants (Hz) to elucidate the final structure.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).

-

Spectral Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-800 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of this compound on cultured cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression or activation of specific proteins in signaling pathways.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a structurally unique oligostilbene with potential for interesting biological activities. This guide consolidates the currently available physicochemical data and provides a framework of standard experimental protocols for its further investigation. As research into this novel compound continues, a more detailed understanding of its properties, biological effects, and mechanisms of action will undoubtedly emerge, paving the way for potential applications in drug discovery and development.

Ampelopsin G (Dihydromyricetin): A Comprehensive Technical Guide on its Discovery, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin, more commonly known in scientific literature as Dihydromyricetin (DHM), is a natural flavonoid compound that has garnered significant attention for its extensive pharmacological properties. This technical guide provides a detailed overview of the discovery, isolation, and characterization of DHM, a compound we will refer to by its synonymous name, Ampelopsin G, for the purpose of this document. It outlines the experimental protocols for its analysis and summarizes key quantitative data regarding its biological efficacy. Furthermore, this guide elucidates the molecular mechanisms underlying its potent anti-inflammatory, antioxidant, and anti-cancer activities through detailed signaling pathway diagrams.

Discovery and Natural Sources

This compound (DHM) is a bioactive flavonoid first isolated from Ampelopsis meliaefolia.[1] It is abundantly found in plants of the Ampelopsis genus, particularly Ampelopsis grossedentata (vine tea), where its concentration can be as high as 30-40% of the plant's dry weight.[1][2] This makes A. grossedentata a primary source for the large-scale extraction of this compound.[3] DHM is also present in other plants, including the Japanese raisin tree (Hovenia dulcis), and has been a component of traditional Chinese, Korean, and Japanese medicines for treating a variety of ailments.[4]

Physicochemical Characterization

This compound, or Dihydromyricetin, is a flavanonol with the chemical formula C₁₅H₁₂O₈ and a molar mass of 320.25 g/mol . Its structure has been unambiguously determined as (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one using various spectroscopic techniques.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through UV-Visible Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

-

UV-Visible Spectroscopy: In methanol (B129727), this compound typically exhibits maximum absorption (λmax) at approximately 290 nm, which is characteristic of the flavonoid structure.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used for its identification. The optimized mass transition ion-pair for quantification is typically m/z 319.0 → 193.0.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are crucial for confirming the detailed chemical structure. Extensive 1D and 2D NMR studies have been conducted to assign all proton and carbon signals.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analytical quantification of this compound.

Extraction and Purification from Ampelopsis grossedentata

Several methods have been developed for the extraction and purification of this compound, with the goal of achieving high yield and purity.

3.1.1. Chelating Extraction Method (Novel Approach)

This method utilizes the chelating properties of this compound with metal ions to enhance extraction efficiency and purity.

-

Preparation: Mix powdered A. grossedentata leaves with deionized water at a solid-to-liquid ratio of 1:20. Add ZnSO₄·7H₂O at a plant-to-salt ratio of 1:4.

-

Extraction: Adjust the pH to 2 and maintain the temperature at 90°C for the optimal duration as determined by optimization experiments.

-

Filtration: Perform hot filtration to separate the solid residue.

-

Decoupling: Wash the filter residue and then treat with EDTA-2Na to release the chelated this compound.

-

Crystallization: The resulting solution is then processed to obtain white, needle-like crystals of this compound.

3.1.2. High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is an effective technique for obtaining high-purity this compound.

-

Sample Preparation: Prepare a crude extract of A. grossedentata leaves.

-

Solvent System: Utilize a two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water (1:3:2:4, v/v).

-

Chromatography: Perform purification using a preparative triple-column countercurrent chromatograph.

-

Collection and Analysis: Collect the fractions containing this compound and verify the purity (often >99%) using HPLC.

Experimental Workflow for this compound Extraction and Purification

Analytical Quantification

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of this compound in various samples.

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of 0.1% phosphoric acid in water and methanol (e.g., 65:35 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detection Wavelength: 290 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL) and create a series of calibration standards through serial dilution.

-

Sample Preparation: Dissolve the extract in the mobile phase, vortex or sonicate, and filter through a 0.45 µm syringe filter before injection.

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and is suitable for quantifying this compound in complex biological matrices like plasma.

-

Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions: Similar to the HPLC method, but may be adapted for UPLC (e.g., smaller particle size columns and higher pressures).

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

-

MRM Transition: For this compound: m/z 319.0 → 193.0. For an internal standard (e.g., esculin): m/z 339.0 → 176.9.

-

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add an internal standard.

-

Precipitate proteins by adding acetonitrile (B52724) (e.g., 300 µL).

-

Vortex and centrifuge (e.g., 14,000 rpm for 10 minutes).

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and biological activity of this compound.

Table 1: HPLC Method Validation Parameters

| Parameter | Value/Result | Reference |

|---|---|---|

| Linearity Range | 0.5–200 ng/mL (in plasma) | |

| Correlation Coefficient (r) | > 0.998 | |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (in plasma) | |

| Retention Time | ~0.75 min (LC-MS/MS) | |

| Recovery | Good |

| Matrix Effect | Not significant | |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) | Reference |

|---|---|---|---|

| Cmax (ng/mL) | 165.67 ± 16.35 | 21.63 ± 3.62 | |

| Tmax (h) | - | ~2.67 | |

| t1/2 (h) | 2.05 ± 0.52 | 3.70 ± 0.99 | |

| AUC(0-t) (ng·h/mL) | 410.73 ± 78.12 | 164.97 ± 41.76 |

| Absolute Bioavailability | - | 4.02% | |

Table 3: In Vitro Anti-inflammatory and Anti-cancer Effects

| Cell Line | Treatment/Model | Effect | IC50 / Concentration | Reference |

|---|---|---|---|---|

| BV-2 Microglial Cells | LPS-induced inflammation | Inhibition of IL-6, IL-1β, TNF-α | 20-100 mg/L | |

| HepG2 (Hepatocellular Carcinoma) | - | Inhibition of proliferation, induction of apoptosis | - | |

| A549 (Lung Cancer) | - | Apoptosis induction | - |

| MDA-MB-231 (Breast Cancer) | - | Apoptosis via ROS and ER stress | - | |

Table 4: Clinical Trial Data

| Condition | Dosage | Duration | Key Findings | Reference |

|---|---|---|---|---|

| Non-alcoholic Fatty Liver Disease | 150 mg, twice daily | 3 months | Reduced ALT, AST, GGT, LDL-c; Decreased TNF-α |

| Type 2 Diabetes | 970 mg/day | 1 month | Decreased fasting glucose | |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Inflammation is often mediated by the activation of the Nuclear Factor-kappa B (NF-κB) pathway. This compound has been shown to suppress this pathway. It can directly bind to and inhibit IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB (p65/p50 dimer) sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.

NF-κB Signaling Pathway Inhibition by this compound

References

- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. phytojournal.com [phytojournal.com]

Ampelopsin G and Other Oligostilbenes in Vitaceae: A Technical Guide for Researchers

Introduction

The Vitaceae family, which includes the common grapevine (Vitis vinifera), is a rich source of a diverse class of polyphenolic compounds known as oligostilbenes. These compounds are phytoalexins, produced by plants in response to biotic and abiotic stresses. Oligostilbenes are polymers of resveratrol (B1683913) and exhibit a wide range of complex structures and significant biological activities. Among these, Ampelopsin G, more commonly known as Dihydromyricetin (DHM), stands out for its potent pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] This technical guide provides an in-depth overview of this compound and other oligostilbenes found in Vitaceae, focusing on quantitative data, key signaling pathways, and detailed experimental protocols for their study, tailored for researchers and drug development professionals.

Chemical Diversity of Oligostilbenes in Vitaceae

The Vitaceae family is a prolific source of stilbenoids, with over 60 distinct compounds identified in Vitis vinifera alone. These range from the monomer resveratrol to complex dimers, trimers, and tetramers. Besides this compound (Dihydromyricetin), a flavanonol, other notable oligostilbenes isolated from various Vitis and Ampelopsis species include:

-

Ampelopsin A, B, C, D, E, H [2]

-

(+)-ε-viniferin (a resveratrol dimer)

-

Vitisin A, B, and D

-

Hopeaphenol

-

Heyneanol A

This structural diversity contributes to a wide spectrum of biological activities and presents numerous opportunities for natural product-based drug discovery.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and distribution of this compound and other stilbenes.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Ampelopsin (Dihydromyricetin)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3]

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| HTB-26 | Breast Cancer | 10 - 50 | [4] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [4] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | |

| HCT116 | Colorectal Cancer | 22.4 | |

| MDA-MB-231 | Breast Cancer | 104.8 | |

| BT-549 | Breast Cancer | 150.2 | |

| 4T1 | Breast Cancer | 143.6 |

Note: IC₅₀ values can vary significantly based on the assay method (e.g., MTT, WST-8, RTCA) and incubation time.

Table 2: Pharmacokinetic Parameters of Ampelopsin (Dihydromyricetin) in Rats

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of a compound.

| Administration | Dose | Cₘₐₓ (ng/mL) | tₘₐₓ (h) | t₁/₂ (h) | AUC₀₋ₜ (ng·h/mL) | Absolute Bioavailability (%) | Citation |

| Intravenous | 2 mg/kg | 165.67 ± 16.35 | - | 2.05 ± 0.52 | 410.73 ± 78.12 | - | |

| Oral | 20 mg/kg | 21.63 ± 3.62 | 2.67 | 3.70 ± 0.99 | 164.97 ± 41.76 | 4.02 |

Cₘₐₓ: Maximum plasma concentration; tₘₐₓ: Time to reach Cₘₐₓ; t₁/₂: Half-life; AUC₀₋ₜ: Area under the concentration-time curve. These results indicate that Dihydromyricetin has poor oral bioavailability.

Table 3: Concentration of Stilbenes in Grape Cane (Vitis vinifera L.)

This table shows the yield of different stilbenes from grape cane using an optimized accelerated solvent extraction (ASE) method with methanol (B129727).

| Compound | Concentration (µg/g dry weight) | Citation |

| trans-Resveratrol | 6030 ± 680 | |

| trans-ε-viniferin | 2260 ± 90 | |

| r2-viniferin | 510 ± 40 | |

| Total Stilbenes | ~8500 | **** |

Biological Activity and Key Signaling Pathways

Ampelopsin has been shown to modulate a wide range of signaling pathways, primarily in the context of cancer therapy. Its ability to interact with multiple nodes within these complex networks underscores its potential as a multi-target therapeutic agent.

Inhibition of the AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is common in many cancers. Ampelopsin has been shown to suppress this pathway by reducing the phosphorylation of key downstream effectors. In breast cancer cells (MCF-7 and MDA-MB-231), Ampelopsin dose- and time-dependently decreased the levels of phosphorylated AKT (p-AKT), phosphorylated mTOR (p-mTOR), and phosphorylated p70S6K (p-p70S6K), a downstream target of mTORC1.

Restoration of TRAIL-Mediated Apoptosis

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells by binding to its death receptors, DR4 and DR5. Many cancer cells, however, develop resistance to TRAIL. Ampelopsin has been found to sensitize cancer cells to TRAIL-mediated apoptosis. It achieves this by upregulating the expression of both TRAIL and its receptor DR5. This increased expression enhances the activation of the extrinsic apoptosis pathway, leading to caspase-8 activation, subsequent caspase-3 activation, and programmed cell death.

Downregulation of EGFR/ERK Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS/RAF/MEK/ERK (MAPK) cascade, promoting cell proliferation and survival. Overexpression or mutation of EGFR is a hallmark of many cancers. Ampelopsin can inhibit this pathway by directly downregulating the expression of EGFR. This leads to reduced phosphorylation and activation of ERK, which in turn suppresses downstream targets involved in cell cycle progression (e.g., Cyclin B1) and promotes pro-apoptotic proteins (e.g., Bax).

Experimental Protocols

Detailed and reproducible methodologies are critical for the scientific investigation of natural products. This section provides protocols for the extraction, quantification, and biological evaluation of oligostilbenes.

Extraction and Isolation of Oligostilbenes from Vitaceae

This protocol is a generalized procedure for the extraction and purification of oligostilbenes from plant material, such as grape canes or roots.

Methodology:

-

Sample Preparation :

-

Collect fresh plant material (e.g., stems, roots, leaves of Vitis or Ampelopsis species).

-

Wash the material to remove dirt and debris. Dry it in a shaded, well-ventilated area or in an oven at 40-50°C.

-

Grind the dried material into a fine powder using a mechanical mill.

-

-

Extraction :

-

Macerate the plant powder in a suitable solvent (methanol and acetone are commonly used) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

-

Perform the extraction at room temperature with agitation for 24-48 hours. Alternatively, use heated reflux or accelerated solvent extraction (ASE) to improve efficiency.

-

Repeat the extraction process 2-3 times with fresh solvent to ensure maximum yield.

-

-

Filtration and Concentration :

-

Combine the liquid extracts and filter through filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

-

Purification :

-

Liquid-Liquid Partitioning : Dissolve the crude extract in a water/methanol mixture and partition it against a non-polar solvent (e.g., n-hexane) to remove lipids and chlorophyll. Then, partition the aqueous layer against a solvent of intermediate polarity, like ethyl acetate, which will extract many oligostilbenes.

-

Column Chromatography : Subject the ethyl acetate fraction to column chromatography using silica (B1680970) gel or a macroporous resin (e.g., HP-20). Elute with a gradient of solvents, such as hexane-ethyl acetate or methanol-water, to separate compounds based on polarity.

-

Preparative HPLC : Collect fractions containing oligostilbenes (monitored by TLC) and subject them to further purification using a preparative or semi-preparative HPLC system with a C18 column.

-

Isolated compounds can be identified using spectroscopic methods (NMR, MS).

-

Quantification of Ampelopsin (Dihydromyricetin) by HPLC

This protocol provides a validated method for the quantitative analysis of Ampelopsin (DHM) in plasma or plant extracts.

Methodology:

-

Instrumentation and Conditions :

-

HPLC System : An HPLC system equipped with a UV-Vis or DAD detector.

-

Column : Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase : A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.04-0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common ratio is 65:35 (v/v) aqueous:methanol.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 290 nm (the absorption maximum for DHM).

-

Column Temperature : 30-40°C.

-

Injection Volume : 10-20 µL.

-

-

Standard and Sample Preparation :

-

Standard Stock Solution : Accurately weigh ~10 mg of pure DHM standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.

-

Calibration Curve : Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

-

Sample Preparation (Plant Extract) : Accurately weigh the dried extract, dissolve it in methanol, sonicate for 15 minutes to ensure complete dissolution, and filter through a 0.45 µm syringe filter into an HPLC vial.

-

Sample Preparation (Plasma) : To 100 µL of plasma, add an internal standard and precipitate proteins by adding 200 µL of acetonitrile. Vortex vigorously, then centrifuge at >12,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness, and reconstitute in the mobile phase before filtering into an HPLC vial.

-

-

Analysis and Quantification :

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration (R² should be >0.999).

-

Inject the prepared samples.

-

Determine the concentration of DHM in the samples by comparing their peak areas to the linear regression equation derived from the calibration curve.

-

Cell Viability (MTT) Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding :

-

Culture the desired cancer cell line to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment :

-

Prepare a stock solution of Ampelopsin in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (<0.5%).

-

Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of Ampelopsin. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation :

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to insoluble purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement :

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

-

Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis :

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

-

Western Blot Analysis of Protein Phosphorylation

Western blotting is used to detect specific proteins in a sample and is a key technique for analyzing the activation state of signaling pathways (e.g., by detecting phosphorylated proteins).

Methodology:

-

Cell Lysis and Protein Quantification :

-

Culture and treat cells with Ampelopsin as described for the MTT assay.

-

After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer :

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

-

-

Immunoblotting :

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT, total-AKT) overnight at 4°C with gentle agitation. Dilute the antibody in blocking buffer as per the manufacturer's recommendation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection :

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using X-ray film or a digital imaging system.

-

-

Stripping and Re-probing (Control) :

-

To confirm equal protein loading, the membrane can be stripped of the phospho-specific antibodies using a stripping buffer and then re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.

-

Conclusion and Future Perspectives

This compound and other oligostilbenes from the Vitaceae family represent a compelling class of natural products with significant therapeutic potential, particularly in oncology. Their ability to modulate multiple critical signaling pathways provides a basis for their anti-proliferative and pro-apoptotic effects. However, challenges such as the poor oral bioavailability of compounds like this compound must be addressed. Future research should focus on the discovery and characterization of novel oligostilbenes from unexplored Vitaceae species, the elucidation of their precise molecular mechanisms, and the development of drug delivery systems or medicinal chemistry approaches to improve their pharmacokinetic profiles. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing these compounds from the laboratory to clinical applications.

References

- 1. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 4. researchgate.net [researchgate.net]

Ampelopsin G: A Technical Guide to its Chemical Identity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical identifiers for Ampelopsin G, a naturally occurring oligostilbene. While information regarding its specific biological activities and mechanisms of action is limited in current scientific literature, this document serves as a foundational resource for researchers interested in this compound.

Chemical and Physical Properties of this compound

This compound is a complex polyphenol isolated from the roots of Ampelopsis brevipedunculata var. hancei.[1] Its chemical identity is established by the following identifiers:

| Chemical Identifier | Data | Reference |

| CAS Number | 151487-09-1 | [1] |

| Molecular Formula | C42H32O9 | [2] |

| Molecular Weight | 680.7 g/mol | [2] |

| IUPAC Name | (1R,2R,3R,9S,10S,17S)-2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol | [2] |

| SMILES | C1=CC(=CC=C1[C@H]2--INVALID-LINK--O)[C@@H]5--INVALID-LINK--O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O">C@@HC9=CC(=CC(=C9)O)O)O | [2] |

Note on Chemical Identifiers: The IUPAC name and SMILES string provided are for a compound identified as "ampelopsin C" in the PubChem database.[2] This compound shares the same molecular formula as this compound. While it is highly probable that these are synonymous or isomeric, further research into the specific stereochemistry of this compound from its natural source is recommended for definitive confirmation.

Signaling Pathways and Biological Activity

Currently, there is a notable lack of specific research in publicly available scientific literature detailing the signaling pathways modulated by this compound. The majority of research focuses on the more common flavanonol, Ampelopsin (also known as Dihydromyricetin), which has been shown to be involved in various pathways, including:

-

SIRT1/mTOR signaling pathway: Ampelopsin (Dihydromyricetin) has been observed to attenuate brain aging by mediating this pathway.[3]

-

ROS Generation and Endoplasmic Reticulum Stress Pathway: In breast cancer cells, Ampelopsin has been shown to induce apoptosis through these mechanisms.[4]

-

AMPK/SIRT1/PGC-1α signaling cascade: This pathway is activated by Ampelopsin in skeletal muscle.

Further investigation is required to determine if this compound exhibits similar or distinct biological activities and signaling interactions.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not extensively documented in the available literature. However, a general workflow for the isolation and structure elucidation of novel natural products like this compound can be conceptualized.

Caption: General workflow for the isolation and structural elucidation of this compound.

This diagram illustrates a standard procedure for obtaining and identifying a pure natural product from a plant source. The process begins with extraction and progresses through various chromatographic techniques to isolate the compound of interest. Subsequently, spectroscopic methods are employed to determine its precise chemical structure.

References

- 1. This compound | CAS:151487-09-1 | Manufacturer ChemFaces [chemfaces.com]

- 2. ampelopsin C | C42H32O9 | CID 44583909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Biosynthesis Pathway of Ampelopsin G

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin, also known as dihydromyricetin (B1665482) (DHM), is a flavonoid with significant therapeutic potential. Its glycosylated forms, such as Ampelopsin G, exhibit modified physicochemical properties, including enhanced solubility, which is crucial for drug development. This technical guide provides a comprehensive overview of the biosynthesis of this compound, focusing on the enzymatic cascade leading to the formation of the aglycone, dihydromyricetin, and its subsequent glucosylation. This document details the core biosynthetic pathway, presents quantitative data on the enzymatic reactions, outlines experimental protocols for the study of this pathway, and provides visual representations of the involved processes. It is intended to be a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction

Ampelopsin, or dihydromyricetin (DHM), is a flavanonol abundant in plants such as Ampelopsis grossedentata. It is renowned for a wide array of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its therapeutic application can be limited by poor water solubility. Enzymatic modification, such as glycosylation, can improve its pharmacokinetic properties. While the term "this compound" is not formally established in the literature, it is inferred to refer to a glycoside of Ampelopsin. A prime example, and the focus of this guide, is Ampelopsin-4'-O-α-D-glucopyranoside, a product of enzymatic glucosylation. Understanding the biosynthetic pathway of such compounds is essential for their targeted production and optimization through metabolic engineering.

Core Biosynthesis Pathway of Dihydromyricetin (Ampelopsin)

The biosynthesis of dihydromyricetin, the aglycone of this compound, is a branch of the well-characterized phenylpropanoid pathway. This pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the flavanone (B1672756) naringenin (B18129), which is then further hydroxylated to produce dihydromyricetin.

The key enzymatic steps are:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone (B49325) synthase (CHS): A polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.

-

Flavanone 3-hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin to produce dihydrokaempferol (B1209521) (aromadendrin).

-

Flavonoid 3'-hydroxylase (F3'H): A cytochrome P450 enzyme that hydroxylates dihydrokaempferol at the 3' position of the B-ring to produce dihydroquercetin (taxifolin).

-

Flavonoid 3',5'-hydroxylase (F3'5'H): Another cytochrome P450 enzyme that hydroxylates dihydroquercetin at the 5' position of the B-ring to yield dihydromyricetin.[1]

Biosynthesis pathway of Dihydromyricetin (Ampelopsin).

Enzymatic Glucosylation of Dihydromyricetin to this compound

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the dihydromyricetin backbone. This can be achieved enzymatically, for example, using glucansucrases. Dextransucrase from Leuconostoc mesenteroides has been shown to effectively glucosylate ampelopsin, producing Ampelopsin-4'-O-α-D-glucopyranoside.[2] In this reaction, sucrose (B13894) serves as the glucosyl donor.

Enzymatic glucosylation of Dihydromyricetin.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of this compound.

Table 1: Enzyme Kinetic Parameters for Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (relative units) | Source Organism | Reference |

| F3'5'H | Naringenin | 25.3 ± 2.1 | 100% | Osteospermum hybrida | [3] |

| Dihydrokaempferol | 18.9 ± 1.7 | 85% | Osteospermum hybrida | [3] | |

| F3'H | Naringenin | 15.6 ± 1.3 | 100% | Gerbera hybrida | [3] |

| Dihydrokaempferol | 10.2 ± 0.9 | 92% | Gerbera hybrida |

Table 2: Optimized Conditions for Enzymatic Synthesis of Ampelopsin-4'-O-α-D-glucopyranoside

| Parameter | Optimal Value |

| Ampelopsin Concentration | 70 mM |

| Sucrose Concentration | 150 mM |

| Dextransucrase Concentration | 1 U/mL |

| Yield | 34 g/L |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthesis pathway.

Extraction and Purification of Dihydromyricetin from Ampelopsis grossedentata

Workflow for DHM extraction and purification.

Protocol:

-

Sample Preparation: Dry the leaves of Ampelopsis grossedentata and grind them into a fine powder.

-

Extraction: Suspend the powdered leaves in 80% aqueous methanol at a liquid-to-solid ratio of 40:1 (mL/g). Perform ultrasonic-assisted extraction for 30 minutes.

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: Purify the crude extract using high-speed counter-current chromatography with a two-phase solvent system such as n-hexane-ethyl acetate-methanol-water.

-

Analysis: Assess the purity of the obtained dihydromyricetin using High-Performance Liquid Chromatography (HPLC).

Heterologous Expression and Purification of Biosynthetic Enzymes

Protocol:

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequences of the target enzymes (e.g., F3'5'H) and clone them into an appropriate expression vector (e.g., pET-28a(+)) for E. coli.

-

Transformation: Transform the expression plasmids into a suitable E. coli expression host strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at a lower temperature (e.g., 16-20°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Verification: Confirm the purity and size of the purified protein by SDS-PAGE.

Enzyme Assay for Flavonoid 3',5'-Hydroxylase (F3'5'H)

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.5), 2 mM NADPH, the purified F3'5'H enzyme, and the substrate (e.g., 100 µM dihydroquercetin).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol or by acidification.

-

Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC to quantify the product (dihydromyricetin) and the remaining substrate.

Enzymatic Synthesis and Purification of Ampelopsin-4'-O-α-D-glucopyranoside

Protocol:

-

Reaction Setup: In a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5), dissolve ampelopsin (70 mM) and sucrose (150 mM).

-

Enzymatic Reaction: Initiate the reaction by adding dextransucrase (1 U/mL). Incubate the mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

-

Purification: Once the reaction is complete, purify the product, Ampelopsin-4'-O-α-D-glucopyranoside, from the reaction mixture using column chromatography, for instance, with a Sephadex LH-20 resin.

-

Structure Verification: Confirm the structure of the purified product using mass spectrometry and 1D/2D NMR spectroscopy.

Structural Elucidation by NMR Spectroscopy

Protocol:

-

Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

-

NMR Experiments: Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher):

-

1D ¹H NMR: To identify all proton signals.

-

1D ¹³C NMR: To identify all carbon signals.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system (e.g., within the glucose unit and within the flavonoid rings).

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for determining the glycosylation site. For Ampelopsin-4'-O-α-D-glucopyranoside, a key HMBC correlation would be observed between the anomeric proton of the glucose and the C4' carbon of the ampelopsin B-ring.

-

Conclusion

The biosynthesis of this compound involves a well-defined enzymatic pathway leading to the formation of its aglycone, dihydromyricetin, followed by a glucosylation step. This technical guide provides a foundational understanding of this process for researchers in the field. The detailed pathways, quantitative data, and experimental protocols presented herein serve as a practical resource for the study, and potential metabolic engineering, of this and other related flavonoids. Further research to fully characterize the kinetics of all enzymes in the pathway and to explore the in planta glucosylation mechanisms will be invaluable for advancing the production of these promising therapeutic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and characterization of ampelopsin glucosides using dextransucrase from Leuconostoc mesenteroides B-1299CB4: glucosylation enhancing physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the molecular basis for the functional difference between flavonoid 3'-hydroxylase and flavonoid 3',5'-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Ampelopsin G: Application Notes and Protocols

Executive Summary

A comprehensive review of the scientific literature indicates that a complete, step-by-step total synthesis of Ampelopsin G has not yet been published. This compound is a novel oligostilbene, isolated from the roots of Ampelopsis brevipedunculata var. hancei, which features a structurally complex dibenzobicyclo[3.2.1]octadiene system.[1]

This document provides detailed synthetic protocols and application notes for a closely related and structurally analogous compound, (±)-Ampelopsin F , the total synthesis of which has been successfully achieved.[2][3] Additionally, a reported methodology for constructing the core dibenzobicyclo[3.2.1]octadienone scaffold of this compound is presented.[4] This information serves as a critical resource and a strategic guide for research groups aiming to accomplish the total synthesis of this compound.

The Structural Framework of this compound

This compound is characterized by its unique and rigid dibenzobicyclo[3.2.1]octadiene core structure. This central scaffold is a key feature that defines its chemical properties and likely its biological activity.

Caption: The core structural characteristics of this compound.

Synthesis of the Core Dibenzobicyclo[3.2.1]octadienone Scaffold

A synthetic route to access the foundational dibenzobicyclo[3.2.1]octadienone scaffold has been developed, which could be adapted for the synthesis of this compound. The method utilizes an aryne insertion reaction under transition-metal-free conditions, offering a mild and efficient approach to this complex core.[4]

Experimental Protocol

-

Aryne Generation: An appropriate aryne precursor is treated with a fluoride (B91410) source or other suitable initiator in an anhydrous solvent (e.g., acetonitrile) to generate the reactive aryne intermediate in situ.

-

Cycloaddition: A solution of a 2-keto-1,3-indandione derivative is added to the reaction mixture. The aryne undergoes an insertion reaction, which proceeds through the formation of a benzocyclobutane intermediate.

-

Rearrangement and Cyclization: The intermediate undergoes a cascade of rearrangements, leading to the formation of the thermodynamically stable dibenzobicyclo[3.2.1]octadienone scaffold.

-

Purification: The final product is isolated and purified using standard laboratory techniques, such as column chromatography on silica (B1680970) gel.

Caption: Workflow for the synthesis of the core scaffold of this compound.

Total Synthesis of (±)-Ampelopsin F

The total synthesis of (±)-Ampelopsin F, achieved by Scott A. Snyder's group in 2007, represents the most relevant blueprint for a potential synthesis of this compound. The synthesis features a 12-step linear sequence and employs several powerful synthetic transformations.

Summary of Key Transformations and Yields

| Step | Reaction Type | Reagents and Conditions | Yield (%) |

| 1-2 | Reduction & Bromination | 1. NaBH₄, MeOH, 0 °C, 30 min2. Pyr, PBr₃, 40 °C, 3 h | 93 |

| 3 | Allylic Bromination | NBS, CH₂Cl₂, 0 °C, 60 min | 95 |

| 4 | Horner-Wadsworth-Emmons | KHMDS, HP(O)(OEt)₂, THF, 0 °C to RT, 12.5 h | 91 |

| 5 | Intramolecular Cyclization | KOt-Bu, THF, -78 °C to RT, 13.5 h | 98 |

| 6 | Lithiation & Addition | n-BuLi, THF, -78 °C to RT, 5.5 h | 71 |

| 7 | Prins Reaction | TsOH, CH₂Cl₂, -50 °C to RT, 17.5 h | 65 |

| 8 | Epoxidation | mCPBA, NaHCO₃, CH₂Cl₂, 0 °C to RT, 3 h | 78 |

| 9 | Ramberg-Bäcklund Reaction | KOH, CCl₄, H₂O, t-BuOH, 80 °C, 12 h | 52 |

| 10 | Friedel-Crafts Alkylation | Br₂, CH₂Cl₂, -78 °C to RT, 4 h | 53 |

| 11 | Radical Debromination | AIBN, TMS₃SiH, PhMe, 100 °C, 8 h | 89 |

| 12 | Global Demethylation | BBr₃, CH₂Cl₂, 0 °C to RT, 19 h | 90 |

| Table based on data from the 2007 synthesis by Scott A. Snyder. |

Detailed Protocols for Key Experiments

Step 7: Prins Reaction

-

An oven-dried flask is charged with the diene substrate and anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (Argon).

-

The solution is cooled to -50 °C using a dry ice/acetone bath.

-

p-Toluenesulfonic acid (TsOH) (0.2 equivalents) is added in one portion.

-

The reaction mixture is allowed to slowly warm to room temperature and is stirred for 17.5 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the desired bicyclic product (65% yield).

Step 9: Ramberg-Bäcklund Reaction

-

To a solution of the epoxide substrate in a mixture of t-BuOH, CCl₄, and H₂O is added powdered potassium hydroxide (B78521) (KOH).

-

The heterogeneous mixture is vigorously stirred and heated to 80 °C for 12 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated.

-

The resulting residue is purified by chromatography to afford the olefin product (52% yield).

Step 12: Global Demethylation

-

The fully protected precursor is dissolved in anhydrous CH₂Cl₂ under an inert atmosphere and cooled to 0 °C.

-

A solution of boron tribromide (BBr₃) in CH₂Cl₂ (excess, e.g., 1.2 equivalents per methyl ether) is added dropwise.

-

The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 18 hours.

-

The reaction is carefully quenched by the slow addition of methanol, followed by water.

-

The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.

-

Purification by preparative HPLC or column chromatography yields the final natural product, (±)-Ampelopsin F (90% yield).

Caption: A logical overview of the key stages in the total synthesis of (±)-Ampelopsin F.

References

Application Notes and Protocols for the Synthesis of the Dibenzobicyclo[3.2.1]octadiene Core

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for various synthetic routes to the dibenzobicyclo[3.2.1]octadiene core, a significant scaffold in medicinal chemistry and natural product synthesis.

Sequential Hydroarylation and Double Intramolecular Friedel-Crafts Cyclization

This one-pot method provides an efficient route to the dibenzobicyclo[3.2.1]octadiene core from two equivalents of an alkyne via di-nickel catalysis followed by an acid-mediated double cyclization.[1]

Experimental Protocol

Step 1: Di-Nickel Catalyzed Dimerization-Hydroarylation [1]

-

Under an argon atmosphere, add arylboronic acid (0.36 mmol, 1.8 equiv), dinuclear nickel complex A (10.8 mg, 5.0 mol%), and t-BuONa (5.7 mg, 30 mol%) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

-

Transfer the Schlenk tube to a nitrogen-filled glovebox.

-

Add the alkyne (0.40 mmol, 2.0 equiv), MeOH (1.0 mL), DMF (2.0 mL), and NaBHEt₃ (40 μL, 20 mol%, 1.0 M in THF) sequentially.

-

Seal the tube, remove it from the glovebox, and stir the reaction mixture at room temperature for 1.0 hour.

-

Heat the mixture to 80 °C and stir for 12 hours.

-

After cooling to room temperature, the crude pentasubstituted 1,3-diene is used directly in the next step.

Step 2: Double Intramolecular Friedel-Crafts Cyclization [1]

-

To the crude reaction mixture from Step 1, cautiously add trifluoromethanesulfonic acid (TfOH) at 0 °C. Note: The exact amount and concentration of TfOH may require optimization based on the specific substrate.

-

Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction by carefully adding it to a stirred, saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired dibenzobicyclo[3.2.1]octadiene product.

Quantitative Data

| Alkyne Substrate | Arylboronic Acid | Product | Yield (%) | Reference |

| 1-phenyl-1-propyne | Phenylboronic acid | 1,8-dimethyl-5,11-diphenyl-dibenzobicyclo[3.2.1]octadiene | 85 | [1] |

| 1-(p-tolyl)-1-propyne | Phenylboronic acid | 1,8-dimethyl-5,11-di(p-tolyl)-dibenzobicyclo[3.2.1]octadiene | 82 | [1] |

Synthetic Pathway

Aryne Insertion Reaction

This transition-metal-free method allows for the synthesis of the dibenzobicyclo[3.2.1]octadienone scaffold through the reaction of a 2-keto-1,3-indandione with an in situ generated aryne.

Experimental Protocol

-

To a stirred solution of the 2-keto-1,3-indandione (0.5 mmol, 1.0 equiv) and 2-(trimethylsilyl)aryl triflate (0.75 mmol, 1.5 equiv) in anhydrous acetonitrile (B52724) (5 mL) under an argon atmosphere, add CsF (1.5 mmol, 3.0 equiv).

-

Stir the reaction mixture at room temperature for 12-24 hours (monitor by TLC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (EtOAc/hexane as eluent) to afford the desired dibenzobicyclo[3.2.1]octadienone.

Quantitative Data

| 2-Keto-1,3-indandione | 2-(Trimethylsilyl)aryl triflate | Product | Yield (%) | Reference |

| 2-acetyl-1,3-indandione | 2-(trimethylsilyl)phenyl triflate | 1-acetyl-dibenzobicyclo[3.2.1]octadien-8-one | 88 | |

| 2-benzoyl-1,3-indandione | 2-(trimethylsilyl)phenyl triflate | 1-benzoyl-dibenzobicyclo[3.2.1]octadien-8-one | 85 | |

| 2-acetyl-1,3-indandione | 4,5-dimethoxy-2-(trimethylsilyl)phenyl triflate | 3,4-dimethoxy-1-acetyl-dibenzobicyclo[3.2.1]octadien-8-one | 82 |

Reaction Workflow

Diels-Alder Reaction and Subsequent Radical Rearrangement

This approach involves an initial [4+2] cycloaddition to form a dibenzobicyclo[2.2.2]octadiene, which is then rearranged to the thermodynamically more stable dibenzobicyclo[3.2.1]octadiene system via a radical-mediated process.

Experimental Protocol

Step 1: Diels-Alder Reaction

-

In a sealed tube, dissolve 9-anthracenemethanol (B72535) (1.0 equiv) and a suitable dienophile (e.g., maleic anhydride, 1.1 equiv) in xylene.

-

Heat the mixture at 140 °C for 12-24 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

-

Wash the solid with cold xylene and then hexane, and dry under vacuum to obtain the dibenzobicyclo[2.2.2]octadiene adduct.

Step 2: Radical Rearrangement

-

To a solution of the dibenzobicyclo[2.2.2]octadiene adduct (1.0 equiv) in deoxygenated toluene, add a radical initiator such as AIBN (0.1 equiv) and a radical mediator like tributyltin hydride (1.2 equiv).

-

Heat the reaction mixture at 80-110 °C for 4-8 hours under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to isolate the dibenzobicyclo[3.2.1]octadiene product.

Quantitative Data

| Dienophile | Diels-Alder Adduct Yield (%) | Rearrangement Product | Rearrangement Yield (%) |

| Maleic Anhydride | >90 | Dibenzobicyclo[3.2.1]octadiene anhydride | Variable |

| Diethyl fumarate | 85-95 | Diethyl dibenzobicyclo[3.2.1]octadiene-dicarboxylate | Variable |

Logical Relationship of the Synthesis

References

Ampelopsin G: Application Notes and Protocols for In Vitro Anti-Inflammatory Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin G, also known as Dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound found in high concentrations in plants of the Ampelopsis genus, notably Ampelopsis grossedentata (vine tea).[1] Emerging scientific evidence highlights its potent anti-inflammatory properties, making it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory diseases.[2][3] These application notes provide a comprehensive overview of the in vitro anti-inflammatory effects of this compound, detailed protocols for key assays, and a summary of its mechanisms of action.

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In various in vitro models, particularly using lipopolysaccharide (LPS)-stimulated macrophages (such as RAW 264.7 cells), this compound has been shown to significantly inhibit the production of pro-inflammatory mediators.[4] This includes a dose-dependent reduction in nitric oxide (NO), prostaglandins, and key inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5] The underlying mechanisms involve the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4]

Molecular Mechanism of Action